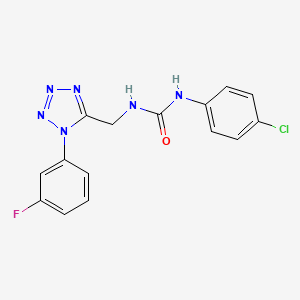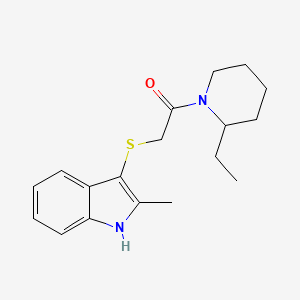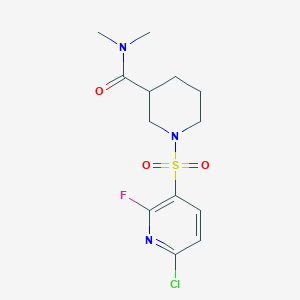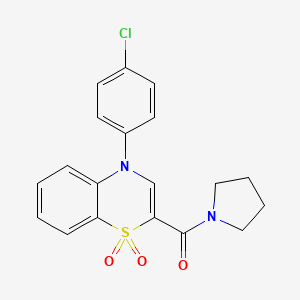![molecular formula C18H25N3O5 B2664938 N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1008607-91-7](/img/structure/B2664938.png)
N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural features of this compound, including the cyclopentyl group, diethylamino group, and nitrobenzo[d][1,3]dioxol moiety, contribute to its distinct chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Nitrobenzo[d][1,3]dioxol Intermediate: This step involves nitration of a benzo[d][1,3]dioxole derivative using a nitrating agent such as nitric acid or a nitrating mixture.
Introduction of the Acetamide Group: The nitrobenzo[d][1,3]dioxol intermediate is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base to form the acetamide derivative.
Cyclopentyl and Diethylamino Substitution: The final step involves the substitution of the acetamide derivative with cyclopentyl and diethylamino groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
“N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The diethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Oxidized Products: Formed from the oxidation of the compound.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” would depend on its specific biological target and pathway. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.
相似化合物的比较
Similar Compounds
N-cyclopentyl-2-(diethylamino)-2-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-cyclopentyl-2-(methylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide: Contains a methylamino group instead of a diethylamino group, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the nitro group and the diethylamino group in “N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide” makes it unique compared to similar compounds
属性
IUPAC Name |
N-cyclopentyl-2-(diethylamino)-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-3-20(4-2)17(18(22)19-12-7-5-6-8-12)13-9-15-16(26-11-25-15)10-14(13)21(23)24/h9-10,12,17H,3-8,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSSQRZCUMEKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)
![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)
![2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2664863.png)

![1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2664865.png)


![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide](/img/structure/B2664869.png)


![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)
![N-(3-chloro-4-fluorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2664873.png)
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2664877.png)
